molecular formula C22H16Cl2N2OS B2680983 N-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carboxamide CAS No. 478049-47-7

N-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carboxamide

Cat. No. B2680983
CAS RN: 478049-47-7
M. Wt: 427.34
InChI Key: CTBIPZMHKKPFEP-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carboxamide, also known as MK-677, is a selective agonist of the growth hormone secretagogue receptor. It was first synthesized in 1995, and since then, it has been extensively studied for its potential therapeutic applications in various fields of medicine.

Scientific Research Applications

Chemical Synthesis and Characterization

A study outlines a novel synthesis approach for creating complex molecules, highlighting the rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones via an isocyanate carboxamide intermediate, demonstrating the chemical versatility of related compounds J. Azizian, M. Mehrdad, K. Jadidi, Yaghob Sarrafi, 2000.

Thermal and Antimicrobial Properties

Research has been conducted on the synthesis and characterization of sulfanilamide derivatives, including thermal and antimicrobial studies. These derivatives exhibit distinct thermal properties and have been evaluated for antibacterial and antifungal activities, although they showed no significant antibacterial activity or antifungal activity M. Lahtinen, Jyothi Kudva, P. Hegde, Krishna D Bhat, E. Kolehmainen, Nonappa, Venkatesh, Damodara Naral, 2014.

Application in Cancer Research

A pivotal study synthesized pro-apoptotic indapamide derivatives as anticancer agents, demonstrating a specific compound's high proapoptotic activity on melanoma cell lines. This research provides insight into the compound's potential application in cancer treatment, particularly melanoma Ö. Yılmaz, Suna Özbaş Turan, J. Akbuğa, P. Tiber, O. Orun, C. Supuran, Ş. Küçükgüzel, 2015.

Antiviral Activity

Another area of application is in the development of antiviral agents. A study synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives from 4-chlorobenzoic acid, demonstrating certain compounds' anti-tobacco mosaic virus activity. This suggests the potential use of such compounds in creating antiviral drugs Zhuo Chen, Weiming Xu, Ke-liang Liu, Song Yang, Huitao Fan, Pinaki S. Bhadury, D. Hu, Yuping Zhang, 2010.

properties

IUPAC Name

N-(4-chlorophenyl)-2-(4-chlorophenyl)sulfanyl-1-methylindole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N2OS/c1-26-19-5-3-2-4-18(19)20(21(27)25-16-10-6-14(23)7-11-16)22(26)28-17-12-8-15(24)9-13-17/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBIPZMHKKPFEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1SC3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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